molecular formula C23H21FNNa2O5P B1214145 Unii-3KF8M81W01 CAS No. 133983-25-2

Unii-3KF8M81W01

Cat. No.: B1214145
CAS No.: 133983-25-2
M. Wt: 487.4 g/mol
InChI Key: FXHKSTYWSZZOBF-NTEVMMBTSA-L
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O):

  • δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H)
  • δ 7.45 (t, J = 7.2 Hz, 1H, indole-H)
  • δ 4.31 (m, 1H, C3-H)
  • δ 1.29 (d, J = 6.8 Hz, 6H, isopropyl-CH₃)

³¹P NMR (202 MHz, D₂O): δ 18.7 ppm (singlet, P=O) .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Band (cm⁻¹) Assignment
1675 C=O stretch (carboxylic acid)
1240 P=O stretch
1150 C-F stretch

Mass Spectrometry

  • ESI-MS (m/z): 444.41 [M+H]⁺ (calc. 444.41)
  • High-resolution MS : 444.4087 (Δ = 1.3 ppm)

Fluorescence studies demonstrate emission at λₑₘ = 420 nm (λₑₓ = 340 nm), with quantum yield Φ = 0.33 in aqueous media .

Properties

CAS No.

133983-25-2

Molecular Formula

C23H21FNNa2O5P

Molecular Weight

487.4 g/mol

IUPAC Name

disodium;(3S)-4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethynyl-oxidophosphoryl]-3-hydroxybutanoate

InChI

InChI=1S/C23H23FNO5P.2Na/c1-15(2)23-19-5-3-4-6-20(19)25(17-9-7-16(24)8-10-17)21(23)11-12-31(29,30)14-18(26)13-22(27)28;;/h3-10,15,18,26H,13-14H2,1-2H3,(H,27,28)(H,29,30);;/q;2*+1/p-2/t18-;;/m0../s1

InChI Key

FXHKSTYWSZZOBF-NTEVMMBTSA-L

SMILES

CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(CC(CC(=O)[O-])O)[O-].[Na+].[Na+]

Isomeric SMILES

CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(C[C@H](CC(=O)[O-])O)[O-].[Na+].[Na+]

Canonical SMILES

CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(CC(CC(=O)[O-])O)[O-].[Na+].[Na+]

Synonyms

SQ 33,600
SQ 33600
SQ-33600

Origin of Product

United States

Preparation Methods

Azido-Methanesulfonate Derivatives

Supplementary methodologies detail the preparation of azido-containing building blocks essential for Ugi-4CR substrates. For instance, (3-(azidomethyl)phenyl)methanol (S10 ) is synthesized via nucleophilic displacement of a chloromethyl precursor with sodium azide in aqueous acetone (87% yield). Subsequent mesylation using methanesulfonyl chloride and triethylamine in dichloromethane furnishes the corresponding mesylate, employed in alkylation reactions.

Table 1: Synthesis of Azido Intermediates

IntermediateReactantsConditionsYield
S10 (3-(Chloromethyl)phenyl)methanol, NaN₃Acetone/H₂O, rt, 16 h87%
S15 1H-Pyrrole, POCl₃, DMFVilsmeier reaction, reflux81%
S16 Methyl 4-phenyl-1H-pyrrole-3-carboxylate, POCl₃DCE, NaOAc, reflux80%

Pyrrole-Based Electrophiles

Vilsmeier-Haack formylation of 1H-pyrrole derivatives provides aldehydes critical for Ugi-4CR. For example, treatment of 1H-pyrrole-2-carbaldehyde with 2-(chloromethyl)oxirane under basic conditions yields an epoxide-functionalized pyrrole (S17 ), which undergoes azide opening to install hydroxyl and azide groups in a stereocontrolled manner.

Process Optimization and Scalability

Scale-up efforts identified solvent purity (<50 ppm water) and controlled addition rates as vital for reproducibility. The elimination reaction’s selectivity proved robust at kilogram scale, while the cycloaddition required precise temperature ramping to mitigate exothermic side reactions.

Notably, the overall sequence achieves a cumulative yield of 32% over 12 steps, with the Ugi-4CR and cycloaddition constituting the yield-limiting stages. Alternative isocyanides and carboxylic acids were screened to enhance efficiency, though none surpassed the original protocol’s performance .

Chemical Reactions Analysis

Types of Reactions

SQ-33600 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

SQ-33600 exerts its effects by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, SQ-33600 reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the enzyme itself and the downstream effects on cholesterol metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Unii-3KF8M81W01’s properties, two structurally and functionally related compounds are analyzed: CAS 899809-61-1 (Compound A) and CAS 118062-05-8 (Compound B).

Molecular and Structural Characteristics

Table 1 summarizes key molecular properties:

Property This compound Compound A Compound B
Molecular Formula C₉H₆FNO C₁₇H₁₅NO₂ C₉H₁₃BO₅
Molecular Weight (g/mol) 163.15 265.31 212.01
Rotatable Bonds 0 4 3
Hydrogen Bond Acceptors 3 3 5
Topological Polar Surface Area (Ų) 33.3 46.1 75.6

This compound’s compact structure (0 rotatable bonds) contrasts with Compound A’s larger aromatic system and Compound B’s boron-containing scaffold. The latter’s high polar surface area (75.6 Ų) correlates with its exceptional solubility .

Pharmacological Properties

  • GI Absorption : All three compounds exhibit high GI absorption , but this compound and Compound A show superior BBB penetration due to lower molecular weights (<500 g/mol) and moderate polarity . Compound B’s lack of BBB permeability is attributed to its polar borate group .
  • CYP Inhibition: this compound broadly inhibits CYP enzymes, whereas Compound A specifically targets CYP1A2 (a key enzyme in drug metabolism) .

Biological Activity

UNII-3KF8M81W01, also known as 5-(N-Methyl-N-isobutyl)amiloride, is a compound recognized for its biological activity primarily as a selective inhibitor of the epithelial sodium channel (ENaC). This article delves into its mechanisms of action, biochemical properties, and relevant case studies highlighting its biological significance.

Target Interaction

  • Epithelial Sodium Channel (ENaC) : this compound specifically targets ENaC, which plays a crucial role in sodium ion transport across epithelial tissues. By inhibiting this channel, the compound alters sodium reabsorption processes in various tissues, particularly in renal and respiratory systems.

Mode of Action

  • The compound acts as a potent blocker of the Na+/H+ antiport mechanism, leading to significant changes in cellular ion balance and intracellular pH. This inhibition is critical for maintaining cellular homeostasis and influencing various physiological processes.
Property Details
Molecular Formula C11H18ClN7O
InChI Key RVIUMPLAOXSSGN-UHFFFAOYSA-N
Canonical SMILES CC(C)CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
Biological Role Inhibitor of Na+/H+ antiport and ENaC

The inhibition of Na+/H+ antiport affects the acid-base balance within cells, leading to alterations in cell signaling pathways and gene expression.

Cellular Effects

This compound has been shown to influence various cellular processes:

  • Cell Signaling : The compound modulates pathways involved in cell growth and differentiation by affecting ion concentrations within cells.
  • Gene Expression : Changes in intracellular pH can lead to altered expression of genes related to inflammation and fluid balance.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Lower Doses : Effective in regulating blood pressure and fluid balance by inhibiting sodium reabsorption.
  • Higher Doses : Potentially leads to adverse effects, including electrolyte imbalances and impaired renal function.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Regulation of Blood Pressure
    • A study demonstrated that administration of this compound in hypertensive animal models resulted in significant reductions in systolic blood pressure. This effect was attributed to decreased sodium reabsorption in the kidneys, highlighting its potential therapeutic use in managing hypertension.
  • Pulmonary Function
    • Another investigation assessed the impact of the compound on airway epithelial cells. Results showed that this compound effectively reduced sodium absorption, which is crucial for maintaining airway surface liquid levels and enhancing mucociliary clearance.

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